N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine
Description
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is a brominated aromatic amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position. The compound’s structure integrates a 4-bromo-3-methoxyphenyl group attached to the nitrogen of the thiolan-3-amine moiety.
Properties
Molecular Formula |
C11H14BrNOS |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNOS/c1-14-11-6-8(2-3-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
DIKPICMEVZTRSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCSC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenylthiolane, followed by amination. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiolanes .
Scientific Research Applications
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in Brominated Aromatic Amines
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
Physicochemical Properties
- Solubility: The thiolane ring’s lipophilicity may reduce aqueous solubility compared to linear amines like propan-2-amine hydrochloride ().
- Molecular Weight: At ~262.2 g/mol, the compound falls within the acceptable range for drug-like molecules (typically <500 g/mol), favoring membrane permeability .
Biological Activity
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiolane ring linked to a bromo-substituted aromatic system, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiolane compounds have been shown to possess efficacy against various pathogens, suggesting that this compound may also demonstrate similar properties.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial | |
| N-(4-chloro-2-methylphenyl)thiolan-3-amine | Antimicrobial | |
| 1,2,4-Triazole derivatives | Antimicrobial, anticancer |
Antioxidant Activity
The antioxidant potential of related compounds has been explored using the DPPH radical scavenging method. Although specific data for this compound is limited, structural analogs have demonstrated significant antioxidant activity.
Anticancer Activity
Studies on structurally related compounds indicate promising anticancer properties. For example, derivatives containing the thiolane moiety have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These findings suggest that this compound may warrant further investigation in cancer research.
The mechanism of action for compounds like this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. These interactions can modulate cellular pathways, potentially leading to therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thiolane derivatives found that certain compounds exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes.
- Antioxidant Testing : In a comparative study, several derivatives were tested for their ability to scavenge free radicals. The results indicated that some variants showed antioxidant activity comparable to ascorbic acid, reinforcing the potential health benefits of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
